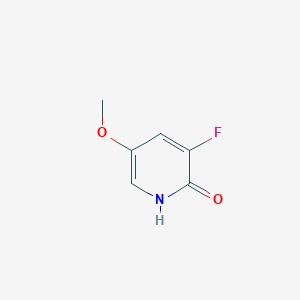

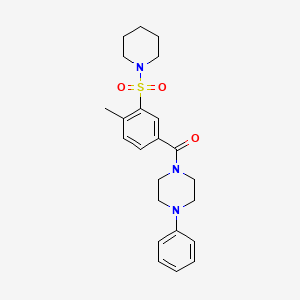

![molecular formula C10H12FNO2 B2503079 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid CAS No. 1344076-62-5](/img/structure/B2503079.png)

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid is a compound that can be associated with the broader class of dimethylaminobenzoic acid derivatives. These compounds are known for their interesting fluorescence properties and potential applications in various fields, including pharmaceuticals. The compound is not directly studied in the provided papers, but insights can be drawn from related compounds.

Synthesis Analysis

The synthesis of similar compounds, such as 4-N,N-dimethylaminobenzoic acid, has been explored in various studies. These compounds typically involve the introduction of functional groups to a benzoic acid backbone. Although the exact synthesis of this compound is not detailed in the provided papers, it can be inferred that similar synthetic routes could be employed, potentially involving the use of dimethylamine and a fluorinated benzoic acid precursor .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For instance, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid has been determined, revealing dihedral angles and hydrogen-bonded dimers . Similarly, the structure of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile has been optimized using computational methods, providing insights into bond lengths, angles, and dihedral angles . These studies suggest that this compound would also exhibit a well-defined molecular geometry that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of dimethylaminobenzoic acid derivatives is influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group. The presence of a fluorine atom in the this compound molecule would further affect its reactivity, potentially making it a suitable candidate for further functionalization or as an intermediate in organic synthesis. The fluorescence properties of 4-N,N-dimethylaminobenzoic acid in polar solvents suggest that the compound may participate in exciplex formation or dimerization under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on the properties of similar compounds. For example, the fluorescence behavior of 4-N,N-dimethylaminobenzoic acid indicates that the compound of interest may also exhibit unique optical properties in different solvents . The computational analysis of related molecules provides data on charges, polarizability, dipole moment, and vibrational spectra, which are essential for understanding the physical properties of these compounds . Additionally, the use of NMR and UV-Vis spectroscopy can offer valuable information about the electronic environment and the absorption characteristics of the compound .

Aplicaciones Científicas De Investigación

Applications in Radiolabeling and Imaging

Radiolabeling and PET Imaging : 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid is utilized in the field of positron emission tomography (PET). A study by Sutcliffe-Goulden et al. (2002) detailed a rapid method for radiolabelling peptides with 18F using solid phase peptide synthesis. The method involved labeling peptides with 4-[18F]fluorobenzoic acid, with one of the key components being N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-Nmethylmethanaminium hexafluorophosphate N-oxide (HATU/DIPEA) for efficient coupling. This method significantly enhanced the application of peptides in PET imaging, showing promising results in biodistribution studies in tumor-bearing mice (Sutcliffe-Goulden et al., 2002).

Applications in Chemical Synthesis

Efficient C–C Bond Formation : Guo, Yu, & Su (2020) described the use of this compound in efficient C–C bond formation. Their research focused on the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate 1 in continuous flow processes. They highlighted the rapid and strong activation of carboxylic acids, leading to high product yield, less raw material consumption, and a more environmentally friendly procedure compared to traditional methods (Guo, Yu, & Su, 2020).

Cytotoxic Activity and Synthesis of Derivatives : Deady et al. (2005) and Deady et al. (2003) both explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involving this compound. They investigated the growth inhibitory properties of these derivatives, especially 4-N-[2-(dimethylamino)ethyl]carboxamides, which showed potent cytotoxicity against various cancer cell lines. This research sheds light on the potential medicinal applications of derivatives synthesized from this compound (Deady et al., 2005), (Deady et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(dimethylamino)methyl]-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-12(2)6-8-5-7(10(13)14)3-4-9(8)11/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVPFKGFPVPONL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1344076-62-5 |

Source

|

| Record name | 3-[(dimethylamino)methyl]-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)

![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)

![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)

![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)